molecular formula C22H28BrNO5 B1147668 N-Boc-Desmethyl-CIMBI-36 CAS No. 1404305-57-2

N-Boc-Desmethyl-CIMBI-36

Cat. No.: B1147668
CAS No.: 1404305-57-2
M. Wt: 466.37
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Description

N-Boc-Desmethyl-CIMBI-36 is a chemical compound that has garnered interest in scientific research due to its potential applications in neurochemical studies and its role as a precursor in the synthesis of radioligands for positron emission tomography (PET) imaging. This compound is particularly significant in the study of serotonin 2A receptors (5-HT2A), which are implicated in various neuropsychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Desmethyl-CIMBI-36 typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through various methods, including:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of Boc protection and deprotection are widely applied in pharmaceutical manufacturing. Continuous flow reactors with solid acid catalysts, such as H-BEA zeolite, are used to achieve high yields and efficiency in the production of Boc-protected amines .

Types of Reactions:

    Deprotection: The primary reaction involving this compound is the removal of the Boc protecting group.

Common Reagents and Conditions:

    Deprotection Reagents: Solid Brønsted acid catalysts, such as H-BEA zeolite, are commonly used for the deprotection of Boc groups.

Major Products:

    Desmethyl-CIMBI-36: The major product formed from the deprotection of this compound is Desmethyl-CIMBI-36, which can be further utilized in various chemical and biological studies.

Mechanism of Action

N-Boc-Desmethyl-CIMBI-36 itself does not have a direct mechanism of action but serves as a precursor to compounds like [11C]Cimbi-36, which acts as an agonist at serotonin 2A receptors. The binding of [11C]Cimbi-36 to these receptors allows for the visualization and quantification of receptor distribution and activity in the brain using PET imaging . This helps in understanding the role of serotonin in various neuropsychiatric conditions.

Comparison with Similar Compounds

Uniqueness: N-Boc-Desmethyl-CIMBI-36 is unique due to its role as a precursor in the synthesis of radioligands for PET imaging. Its ability to be efficiently deprotected and converted into active compounds like [11C]Cimbi-36 makes it valuable in neurochemical research and drug development.

Properties

CAS No.

1404305-57-2

Molecular Formula

C22H28BrNO5

Molecular Weight

466.37

Purity

>98%

Synonyms

tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate

Origin of Product

United States

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